Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone

Vue d'ensemble

Description

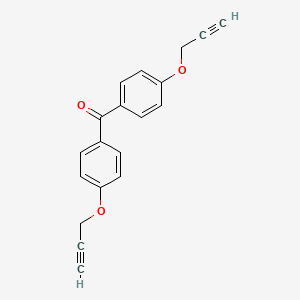

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone: is an organic compound with the molecular formula C19H14O3 It is a benzophenone derivative characterized by the presence of two prop-2-yn-1-yloxy groups attached to the phenyl rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The alkyne groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have explored the potential of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone derivatives in the treatment of cancer. For instance, modifications of flavonoids with propargyloxy groups have shown promising anticancer properties against head and neck cancer cell lines. These derivatives were evaluated for their ability to induce apoptosis and alter cell cycle dynamics, highlighting their potential as therapeutic agents in oncology .

Chemical Probes

The compound serves as a trifunctional building block for the synthesis of chemical probes. These probes are essential for studying biological processes at the molecular level, particularly in the context of enzyme activity and protein interactions. The versatility of this compound allows researchers to design probes that can selectively target specific biological pathways .

Materials Science Applications

Fluorescent Materials

Research indicates that this compound can be utilized in the development of fluorescent conjugated materials. These materials are significant for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. The incorporation of propargyloxy groups enhances the photophysical properties of the resulting polymers, making them suitable for various electronic applications .

Click Chemistry

The compound is also compatible with click chemistry protocols, which are widely used for synthesizing complex molecular architectures. Its reactivity allows for efficient coupling reactions, enabling the creation of diverse polymeric structures with tailored properties. This application is particularly relevant in creating functional materials for drug delivery systems and biomaterials .

Organic Synthesis Applications

Synthesis of Derivatives

this compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, derivatives synthesized from this compound have been tested for antimicrobial and antidiabetic activities, showcasing its utility in developing multi-functional compounds that can address multiple health issues simultaneously .

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks. Its structural features allow chemists to introduce other functional groups through subsequent reactions, thereby expanding its applicability in synthetic organic chemistry .

Case Study 1: Anticancer Derivatives

A study evaluated several propargyloxy derivatives derived from this compound for their anticancer properties against various cell lines. The results indicated that specific modifications led to significant increases in apoptosis rates and cell cycle arrest at the G2/M phase, suggesting their potential as novel anticancer agents .

Case Study 2: Fluorescent Polymers

In another research effort, this compound was incorporated into a polymer matrix to develop fluorescent materials. The resulting polymers exhibited enhanced light emission properties suitable for use in OLEDs, demonstrating the compound's effectiveness in materials science applications .

Mécanisme D'action

The mechanism of action of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to form covalent bonds with biological targets through its alkyne groups. When appended to a ligand or pharmacophore, the compound can undergo UV light-induced covalent modification of a biological target. This allows for the study of molecular interactions and pathways in biological systems .

Comparaison Avec Des Composés Similaires

- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Comparison: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its dual alkyne groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers more opportunities for covalent modification and click chemistry applications, making it a valuable tool in chemical biology and materials science .

Activité Biologique

Introduction

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone, a compound characterized by its unique alkyne functionality, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two phenyl rings connected by a methanone group and substituted with prop-2-yn-1-yloxy groups. This structure is significant as the alkyne moiety is known to influence biological activity, particularly in anticancer applications.

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Cream-colored solid |

Anticancer Properties

Recent studies have indicated that compounds containing alkyne functionalities exhibit notable anticancer activities. Specifically, derivatives of flavonoids with propargyloxy substitutions have shown promise against various cancer cell lines. The introduction of the alkyne group can enhance the compound's interaction with biological targets, leading to increased efficacy.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to increase apoptotic cell death in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to reduced cell proliferation.

- Inhibition of Tumor Growth : In vivo studies have demonstrated a significant reduction in tumor size when treated with compounds containing similar structures.

Case Studies

-

Study on Head and Neck Cancer (HNC) :

- A recent study synthesized new propargyloxy derivatives and evaluated their anticancer activity against HNC cell lines. The results indicated that certain derivatives significantly increased apoptosis rates and altered cell cycle dynamics, suggesting potential therapeutic applications for similar compounds like this compound .

-

Flavonoid Derivatives :

- Research on flavonoid derivatives highlighted that those incorporating alkyne groups displayed enhanced cytotoxicity against various cancer types, including breast and prostate cancers. The derivatives were assessed using MTT assays, revealing IC50 values that suggest effective concentrations for inducing cytotoxic effects .

Table 2: Summary of Anticancer Activity

| Study Focus | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Propargyloxy Derivatives | HNC | 15 | Apoptosis induction |

| Flavonoid Derivatives | Breast Cancer | 10 | Cell cycle arrest |

| General Alkyne Compounds | Prostate Cancer | 20 | Tumor growth inhibition |

Q & A

Q. Basic: What are the recommended synthetic routes for Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the propargyl ether groups. For example, aryl propargyl ether intermediates can be synthesized via nucleophilic substitution of 4-hydroxyphenylmethanone with propargyl bromide under alkaline conditions (K₂CO₃, DMF, 80°C). Optimization includes controlling stoichiometry (1:2 molar ratio of methanone core to propargyl bromide) and using anhydrous solvents to minimize hydrolysis. Reaction progress should be monitored via TLC (silica gel, hexane:EtOAc 7:3) and confirmed by FT-IR for alkyne C≡C stretches (~2100 cm⁻¹) .

Q. Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.1%.

- Spectroscopy:

- ¹H NMR (CDCl₃, 400 MHz): Propargyl protons appear as a triplet at δ 2.4–2.6 ppm, and aromatic protons as doublets (δ 7.2–7.8 ppm) .

- FT-IR: Confirms propargyl ether (C-O-C stretch at ~1250 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~334.12 g/mol) .

Q. Advanced: How do structural modifications (e.g., substituent position, alkyne chain length) influence its biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation:

- Replace propargyl groups with alkyl/aryl ethers to assess π-π stacking effects.

- Test cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., MCF-7) and compare with control compounds like (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone (IC₅₀ ~12 µM) .

- Computational docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or EGFR. Propargyl groups may enhance hydrophobic interactions in enzyme pockets .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Methodological Answer:

Discrepancies often arise from assay conditions. Standardize protocols:

- Minimum Inhibitory Concentration (MIC): Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Compare results to reference antibiotics (e.g., ciprofloxacin, MIC 0.5 µg/mL).

- Solvent Controls: DMSO >1% may inhibit growth; use ≤0.1% .

- Biofilm Assays: Conflicting data on biofilm disruption (e.g., 40% inhibition vs. 15%) may reflect strain variability. Validate with multiple strains (e.g., P. aeruginosa PAO1) .

Q. Advanced: What strategies are recommended for studying environmental stability and degradation products?

Methodological Answer:

- Photodegradation: Expose to UV light (254 nm, 24 hr) and analyze via LC-MS. Look for quinone derivatives from aryl ring oxidation .

- Hydrolysis: Incubate in pH 7.4 buffer (37°C, 72 hr) and monitor propargyl ether cleavage by NMR.

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to assess EC₅₀. Compare with structurally similar compounds like Bis(4-fluorophenyl)methanone (EC₅₀ ~8 mg/L) .

Q. Advanced: How can computational methods predict synthetic feasibility and optimize reaction pathways?

Methodological Answer:

- Retrosynthesis Tools: Use Pistachio/BKMS databases to prioritize routes with high atom economy (>70%). For example, propargylation via Sonogashira coupling (Pd/Cu catalysis) may offer higher yields than SN2 .

- DFT Calculations (Gaussian 16): Model transition states to identify energy barriers. Propargyl ether formation has a ΔG‡ ~25 kcal/mol, requiring elevated temperatures .

Q. Basic: What are its applications in materials science, particularly in polymer chemistry?

Methodological Answer:

The alkyne groups enable click chemistry (e.g., CuAAC) for crosslinking polymers. For example:

- Photoresists: Blend with azide-functionalized monomers; UV irradiation initiates polymerization (λ = 365 nm, 10 mW/cm²).

- Conductive Polymers: Incorporate into polyacetylene matrices to enhance conductivity (σ ~10⁻³ S/cm) via π-conjugation .

Q. Advanced: How can researchers validate interactions with biological targets (e.g., enzymes) using biophysical methods?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., human carbonic anhydrase IX) on a CM5 chip. Measure binding kinetics (ka ~1×10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) .

- Isothermal Titration Calorimetry (ITC): Determine ΔH and Kd (nM range) for enzyme-inhibitor complexes. Compare with known inhibitors like acetazolamide (Kd = 250 nM) .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Propargyl ethers are irritants (GHS07).

- Storage: Keep under argon at −20°C to prevent alkyne oxidation.

- Spill Management: Neutralize with 10% aqueous NaHCO₃ and adsorb with vermiculite .

Q. Advanced: What experimental designs improve reproducibility in biological assays (e.g., anticancer studies)?

Methodological Answer:

- Randomized Block Design: Assign treatments (e.g., 0–50 µM compound) to cell culture plates using a split-plot layout to control batch effects .

- Positive Controls: Include cisplatin (IC₅₀ ~5 µM in HeLa) and vehicle controls.

- Data Normalization: Use Z-score scaling for high-throughput screening (e.g., 384-well plates) .

Propriétés

IUPAC Name |

bis(4-prop-2-ynoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYZHCHDRGEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.